3-(Furan-2-yl)-2,2-dimethylpropan-1-ol

Catalog No.
S14085150
CAS No.
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol

Product Name

3-(Furan-2-yl)-2,2-dimethylpropan-1-ol

IUPAC Name

3-(furan-2-yl)-2,2-dimethylpropan-1-ol

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-9(2,7-10)6-8-4-3-5-11-8/h3-5,10H,6-7H2,1-2H3

InChI Key

GQRMHGLBFSQZLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CO1)CO

3-(Furan-2-yl)-2,2-dimethylpropan-1-ol is an organic compound characterized by its unique structure, which includes a furan ring and a branched alcohol moiety. The furan ring, a five-membered heterocyclic compound containing one oxygen atom, imparts distinct chemical properties to the molecule. This compound has the molecular formula C8H10OC_8H_{10}O and a molecular weight of approximately 138.16g/mol138.16g/mol . Its structure can be represented as follows:

The presence of the furan ring contributes to its reactivity and potential applications in various chemical processes.

Due to its functional groups. Notably, the furan moiety can undergo:

  • Electrophilic Substitution: The electron-rich furan ring is more reactive than benzene, allowing for electrophilic substitution reactions with various electrophiles .
  • Diels-Alder Reactions: As a diene, it can react with electron-deficient dienophiles to form cycloadducts, which are useful intermediates in organic synthesis .
  • Hydrogenation: The furan ring can be hydrogenated to yield dihydrofurans and tetrahydrofurans .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol can be achieved through several methods:

  • Alkylation Reactions: Using furan as a substrate, alkylation with suitable alkyl halides can yield the desired alcohol.
  • Reduction of Furan Derivatives: Starting from furans or furfural derivatives, reduction processes (such as catalytic hydrogenation) can produce alcohol functionalities.
  • Grignard Reactions: Reaction of furan with Grignard reagents followed by hydrolysis may also lead to the formation of this compound.

These methods illustrate the compound's synthetic accessibility within organic chemistry.

3-(Furan-2-yl)-2,2-dimethylpropan-1-ol has potential applications in various fields:

  • Flavoring and Fragrance Industry: Due to its pleasant aroma associated with furan derivatives, it may be used in flavoring agents and perfumes.
  • Pharmaceuticals: Its unique structure could lead to the development of new therapeutic agents targeting specific biological pathways.
  • Polymer Chemistry: The compound may serve as a building block for synthesizing polymers with specific properties.

Interaction studies involving 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol focus on its reactivity with other compounds in synthetic pathways. For instance, studies have shown that compounds with similar structures can form complexes or react under specific conditions, influencing their stability and reactivity profiles .

Several compounds share structural similarities with 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(Furan-3-yl)-2,2-dimethylpropan-1-ol6398-51-20.90
1-(Furan-2-yl)butan-1-one19261-13-30.90
5-Furan-2-carboxylic acid6378-58-10.85
1-(Furan-2-yl)butan-3-one4208-62-20.88
Furfural98-01-10.85

These compounds illustrate the diversity within furan derivatives and their unique characteristics compared to 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

154.099379685 g/mol

Monoisotopic Mass

154.099379685 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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